molecular formula C16H9FN2O2 B2848639 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one CAS No. 1638736-30-7

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one

Katalognummer: B2848639
CAS-Nummer: 1638736-30-7
Molekulargewicht: 280.258
InChI-Schlüssel: PNHUUARIDOYNIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one ( 1638736-30-7) is a synthetic small molecule with a molecular formula of C16H9FN2O2 and a molecular weight of 280.25 g/mol . This compound is built on a hybrid scaffold incorporating both imidazopyridine and coumarin (2H-chromen-2-one) pharmacophores, a structural motif of significant interest in modern medicinal chemistry for developing novel therapeutic agents. The imidazopyridine core is a privileged structure in drug discovery, known for its ability to participate in key molecular interactions with biological targets, including π-π stacking and hydrogen bonding, which are critical for potent inhibitory activity . Research into analogous 6-fluoroimidazo[1,2-a]pyridine derivatives has demonstrated their potential in diverse biological applications. For instance, such scaffolds have been strategically synthesized and evaluated for potent in vitro urease inhibition, indicating potential for therapeutic intervention in conditions like ulcers . Furthermore, closely related imidazopyridine compounds have shown substantial promise in oncology research, exhibiting potent activity as inhibitors of key targets such as Aurora Kinase and ROR1, leading to cancer cell apoptosis and significant tumor growth inhibition in vivo . Additional research highlights the application of imidazo[1,2-a]pyridine derivatives as potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML), showcasing the scaffold's relevance in overcoming drug-resistant cancer mutations . This compound is intended for research purposes only, specifically for use in hit-to-lead optimization, molecular docking studies, and in vitro biological screening in drug discovery programs. The product is supplied with a certificate of analysis. For Research Use Only. Not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O2/c17-11-5-6-15-18-13(9-19(15)8-11)12-7-10-3-1-2-4-14(10)21-16(12)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHUUARIDOYNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one typically involves a multi-step process. One common method includes the reaction of imidoyl chlorides with triethyl phosphite. The imidoyl chlorides are prepared by the addition of trifluoroacetic acid and thionyl chloride to a solution of methyl-2-aminopyridine in pyridine. The subsequent reaction with triethyl phosphite leads to the formation of the desired imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Wissenschaftliche Forschungsanwendungen

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been studied as a potential inhibitor of Rab geranylgeranyl transferase, which is involved in the posttranslational modification of proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on the Imidazo[1,2-a]pyridine Ring

Table 1: Substituent Effects on Inotropic Activity
Substituent Position/Type Compound Example ED50 (µg/kg) Source
6-Fluoro Target Compound 11
6-Methyl 3-(7-Methyl-imidazo[...]-2H-chromen-2-one 23
3-Chloro 3-Chloro-imidazo[...]-2H-chromen-2-one 52

Modifications on the Coumarin Core

Electron-Donating vs. Electron-Withdrawing Groups
  • 6-Bromo Substitution : 6-Bromo-3-(8-methylimidazo[...]-2H-chromen-2-one () has a molecular weight of 357.18 g/mol, higher than the target compound (309.30 g/mol). The bromo group increases lipophilicity but may reduce solubility .
  • 7-Diethylamino Substitution: Derivatives like 7-(diethylamino)-3-(imidazo[...]-2H-chromen-2-one () exhibit strong nonlinear optical properties due to extended π-conjugation, with melting points ranging from 158–231°C. These properties are absent in the target compound, which lacks such substituents .
Table 2: Coumarin Core Modifications
Substituent Compound Example Molecular Weight (g/mol) Key Property Source
6-Fluoroimidazo[...] Target Compound 309.30 High inotropic activity
6-Bromo, 8-Methylimidazo[...] 6-Bromo-3-(8-methylimidazo[...]-2-one 357.18 Increased lipophilicity
7-Diethylamino[...] 4b () ~450 (estimated) Nonlinear optical

Structural Diversity in Hybrid Frameworks

  • Isoindole-Dione Derivatives: Compounds like 2-[2-(6-Fluoroimidazo[...])ethyl]-1H-isoindole-1,3(2H)-dione () incorporate the 6-fluoroimidazo group into larger heterocyclic systems.

Biologische Aktivität

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique combination of imidazo[1,2-a]pyridine and chromenone structures. The fluorine atom in the imidazo ring enhances its reactivity and biological interactions. The molecular formula is C14H10F1N3OC_{14}H_{10}F_{1}N_{3}O, with a molecular weight of approximately 253.25 g/mol.

Synthesis

The synthesis of 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one typically involves multi-step reactions. A common method includes:

  • Formation of Imidazo[1,2-a]pyridine : Reacting imidoyl chlorides with triethyl phosphite.
  • Chromone Synthesis : The chromenone moiety is introduced through cyclization reactions involving appropriate precursors.

Antimicrobial Properties

Research has indicated that 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one exhibits notable antimicrobial activity against various pathogens. For instance:

  • Study Findings : A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against tested strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It may act as an inhibitor of Rab geranylgeranyl transferase, crucial for post-translational modification of proteins involved in cancer progression .
  • Case Study : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase .

The biological activity of 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular signaling pathways.
  • Receptor Interaction : It may bind to certain receptors, modulating their activity and influencing cellular responses.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with similar compounds is essential:

Compound NameStructureUnique Features
6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-oneStructureChlorine substitution
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetic acidStructureAcetic acid group
6-(Imidazo[1,2-a]pyridin-3-yl)methanamineStructureAmino group substitution

This table illustrates how the presence of the fluorine atom and the combination of structural features contribute to the distinct biological activities observed in this compound compared to others.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one. Potential areas for future study include:

  • In Vivo Studies : Investigating the efficacy and safety profiles in animal models.
  • Therapeutic Applications : Exploring its potential use as a therapeutic agent in treating infections and cancers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via condensation of 3-(2-bromoacetyl)coumarin derivatives with 2-amino-6-fluoropyridine under solvent-free conditions, as demonstrated for analogous imidazo[1,2-a]pyridine-coumarin hybrids . Key optimizations include:

  • Using microwave-assisted synthesis to reduce reaction time.
  • Adjusting stoichiometric ratios (e.g., 1:1.2 coumarin:aminopyridine) to minimize side products.
  • Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water 70:30, 1.0 mL/min flow rate) to achieve >98% purity .
  • Structural Confirmation :
  • NMR : 1^1H NMR (DMSO-d6d_6) to identify aromatic protons (δ 6.8–8.5 ppm) and fluorine coupling patterns.
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 323.08).
  • X-ray Crystallography : Single-crystal analysis using SHELXL-2018 for refinement, with R-factor < 0.05 .

Q. What preliminary biological screening models are suitable for evaluating its antiproliferative activity?

  • Methodological Answer :

  • In vitro assays : Use liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50_{50} determination via MTT assay after 48-hour exposure. Reference compounds like doxorubicin serve as positive controls .
  • Dose Range : 0.1–100 µM, with triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. chloro) on the imidazo[1,2-a]pyridine ring affect biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with halogens (F, Cl, Br) at the 6-position and compare IC50_{50} values across cancer cell lines. For example:
SubstituentIC50_{50} (HepG2, µM)
-F2.70 ± 0.28
-Cl4.90 ± 0.69
-Br8.20 ± 1.10
Data from analogous coumarin-imidazo hybrids suggest fluorine enhances potency due to increased electronegativity and membrane permeability .

Q. What computational approaches are effective for predicting the compound’s interaction with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17) or CDK2 (PDB ID: 1HCL). Key parameters:
  • Grid box size: 60 × 60 × 60 Å.
  • Exhaustiveness: 100.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., serum concentration, incubation time). For instance, discrepancies in IC50_{50} values may arise from:
  • Serum Interference : FBS (10% vs. 5%) alters compound bioavailability.
  • Cell Passage Number : Higher passages may reduce sensitivity.
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Q. What strategies improve the compound’s solubility and pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Formulation : Use PEG-400/water (40:60) co-solvents to enhance aqueous solubility (>1 mg/mL).
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the coumarin 7-position, which are cleaved in vivo by esterases .
  • Pharmacokinetic Testing : Conduct murine studies with IV/PO administration (10 mg/kg) to calculate AUC, Cmax_{max}, and t1/2_{1/2} via LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.